1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate
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Overview
Description
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This particular compound is characterized by the presence of a methoxy group on the benzofuran ring and a carbamate group attached to a methylphenyl moiety.
Mechanism of Action
Mode of Action
Benzofuran derivatives often exert their effects through interactions with various enzymes and receptors in the body .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate typically involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with 4-methylbenzaldehyde in a basic medium . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The resulting intermediate is then subjected to further reactions to introduce the carbamate group, typically using reagents such as isocyanates or carbamoyl chlorides .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbamate group can be reduced to form amine derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: A structurally similar compound with a prop-2-en-1-one moiety instead of a carbamate group.
1-(3-methyl-1-benzofuran-2-yl)ethan-1-one: Another benzofuran derivative with a methyl group on the benzofuran ring.
Uniqueness
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate is unique due to the presence of both a methoxy group on the benzofuran ring and a carbamate group attached to a methylphenyl moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development .
Biological Activity
1-(7-Methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate, a compound with the CAS number 477871-36-6, belongs to a class of benzofuran derivatives known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group on the benzofuran moiety and an N-(4-methylphenyl) carbamate functional group, which contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring and the presence of electron-donating groups enhance anticancer activity.
In particular, a study reported that related benzofuran compounds exhibited IC50 values ranging from 1.61 to 2.98 µg/mL against human cancer cell lines, suggesting that similar modifications could potentiate the activity of our compound .
The proposed mechanisms for the anticancer effects include:
- Inhibition of Bcl-2 : Compounds with similar structures have been shown to interact with Bcl-2 proteins, leading to apoptosis in cancer cells .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at G1 or G2 phases, thereby inhibiting cell proliferation .
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antimicrobial properties. The presence of functional groups such as carbamates has been linked to enhanced antibacterial and antifungal activities. A recent study indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the range of 46.9 to 93.7 µg/mL against both Gram-positive and Gram-negative bacteria .
Research Findings and Case Studies
Study | Findings | IC50/Activity |
---|---|---|
Study A | Anticancer activity against A-431 cells | IC50 = 1.98 µg/mL |
Study B | Antimicrobial efficacy against E. coli | MIC = 75 µg/mL |
Study C | Induction of apoptosis in Jurkat cells | Significant increase in apoptotic markers |
Case Study: Anticancer Activity
In one notable case study, researchers synthesized various benzofuran derivatives and tested their anticancer properties against different cell lines including HT29 (colon cancer) and Jurkat (leukemia). The results showed that compounds with a methoxy group significantly inhibited cell growth, demonstrating the importance of substituents in enhancing biological activity.
Properties
IUPAC Name |
1-(7-methoxy-1-benzofuran-2-yl)ethyl N-(4-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-7-9-15(10-8-12)20-19(21)23-13(2)17-11-14-5-4-6-16(22-3)18(14)24-17/h4-11,13H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJCRPOVWUQUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)OC(C)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820696 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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